Butenafine Hydrochloride (C23H28NCl) is a synthetic antifungal agent classified as a benzylamine derivative. [] It is known for its potent fungicidal activity, particularly against dermatophytes, a group of fungi that commonly cause skin, hair, and nail infections. [] In scientific research, Butenafine Hydrochloride serves as a valuable tool for investigating fungal biology, developing new antifungal therapies, and understanding the mechanisms of antifungal resistance.
Butenafine hydrochloride is a synthetic benzylamine compound primarily utilized as an antifungal agent. It is effective against various dermatophytes and other fungi, making it a valuable therapeutic option for treating superficial fungal infections. The compound's chemical formula is , and it has a molecular weight of approximately 317.467 g/mol. Butenafine hydrochloride is classified under the category of antifungal agents, specifically as an ergosterol biosynthesis inhibitor.
Butenafine hydrochloride was first synthesized in the late 20th century, with its antifungal properties being characterized through various studies. Its synthesis and applications have since been explored extensively in pharmaceutical research.
The synthesis of butenafine hydrochloride can be achieved through several methods, with one notable process involving the reaction of p-tert-butylbenzyl chloride with N-methyl-1-naphthyl methylamine. This reaction occurs in an aqueous medium using a phase-transfer catalyst, such as polyethylene glycol or quaternary ammonium salts, and sodium hydroxide as a base.
Butenafine hydrochloride features a complex molecular structure characterized by a naphthalene moiety and a tert-butyl group attached to a benzylamine framework. The structural representation can be summarized as:
Butenafine hydrochloride undergoes various chemical reactions typical for amines and aromatic compounds, including:
The synthesis and reactions are documented through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the structure and purity of the synthesized compound .
Butenafine hydrochloride exerts its antifungal effects primarily by inhibiting the enzyme squalene monooxygenase, which plays a crucial role in the biosynthesis of ergosterol—a vital component of fungal cell membranes. This inhibition leads to:
This mechanism results in increased permeability of the fungal cell membrane and ultimately leads to cell death .
Relevant analyses have confirmed these properties through rigorous testing methods such as high-performance liquid chromatography .
Butenafine hydrochloride is primarily used in dermatological formulations for treating superficial fungal infections, including:
It is available in various formulations such as creams, gels, and lotions, making it suitable for topical application . Its efficacy has been demonstrated against a wide spectrum of fungi, including dermatophytes and yeast species, making it a versatile agent in clinical settings.
Butenafine hydrochloride (C₂₃H₂₇N·HCl) is a synthetic benzylamine derivative with a molecular weight of 353.93 g/mol. Its chemical name is N-(4-tert-butylbenzyl)-N-methyl-1-naphthalenemethylamine hydrochloride, reflecting two distinct aromatic domains connected through a tertiary amine linkage. The compound features:
The molecular architecture enables dual functionality: the naphthalene moiety facilitates membrane penetration, while the benzylamine component confers specific antifungal activity. Spectroscopic characterization reveals distinctive signatures: FTIR shows N-H stretches at 2700-2550 cm⁻¹ (amine salt) and aromatic C=C stretches at 1600-1585 cm⁻¹ [1]. NMR spectroscopy displays characteristic shifts for naphthalene hydrogens (δ 7.2-8.2 ppm), methylene bridges (δ 3.8-4.2 ppm), and the tert-butyl group (δ 1.3 ppm) [4].
Butenafine hydrochloride exhibits specific solubility and partitioning behaviors critical for formulation development:
Table 1: Key Physicochemical Properties of Butenafine Hydrochloride
Property | Value | Significance |
---|---|---|
Water Solubility | Slightly soluble (7.56e-05 mg/mL) | Limits aqueous formulation options; requires lipid carriers for delivery |
Organic Solubility | Freely soluble in methanol, ethanol, chloroform | Enables solvent-based processing and lipid nanoparticle incorporation |
Partition Coefficient (logP) | 5.85 (predicted) | Indicates high lipophilicity; favors accumulation in biological membranes |
Dissociation Constant (pKa) | 9.06 (basic) | >90% protonated at physiological pH; enhances interaction with fungal membranes |
Melting Point | Not reported (crystalline solid) | Stable at room temperature; processing requires melt emulsification techniques |
The low aqueous solubility (0.0000756 mg/mL) necessitates advanced delivery systems like nanostructured lipid carriers (NLCs) to enhance bioavailability. Its high logP value correlates with exceptional membrane affinity, facilitating passive diffusion through the stratum corneum. Stability studies indicate degradation under extreme pH conditions and oxidative environments, requiring pH-balanced formulations (optimal pH 6.5) for topical applications [1] [3].
Industrial synthesis follows a two-step reductive amination sequence:
Critical process parameters include temperature control (0-5°C during alkylation), stoichiometric equivalence, and rigorous exclusion of moisture. Final purification involves crystallization from ethanol/ether mixtures, producing pharmaceutical-grade material with ≥98% purity. The synthetic route emphasizes atom economy and avoids chromatographic separation, rendering it suitable for industrial scale-up. Process analytical technology (PAT) monitors critical quality attributes, particularly residual solvents and genotoxic impurities from the benzyl halide reagent [2] [3].
Butenafine hydrochloride exists as a white, odorless crystalline powder exhibiting monoclinic crystal habits. X-ray diffraction (XRD) analysis reveals high crystallinity with characteristic peaks at 2θ angles of 6.8°, 13.6°, 17.2°, and 23.4°. When incorporated into nanostructured lipid carriers (NLCs), XRD demonstrates reduced crystallinity indices (from 92% to 54%), confirming formation of imperfect crystalline structures that enhance drug loading capacity [1] [5].
Polymorphism screening identifies two anhydrous forms:
Differential scanning calorimetry (DSC) thermograms show a single endothermic peak at 222°C corresponding to melting decomposition. In lipid matrices, butenafine hydrochloride maintains stability during thermal processing (homogenization at 80°C) but undergoes amorphization at lipid:drug ratios exceeding 10:1. This amorphous dispersion behavior enhances dissolution kinetics while maintaining chemical stability during storage [1] [5] [6].
Table 2: Spectroscopic and Crystallographic Identifiers
Characterization Method | Key Identifiers | Interpretation |
---|---|---|
FTIR | 2700-2550 cm⁻¹ (amine HCl), 1605 cm⁻¹ (C=C aromatic), 1480 cm⁻¹ (C-H bend tert-butyl) | Confirms salt formation and aromatic domains |
XRD | Peaks at 6.8°, 13.6°, 17.2°, 23.4° (2θ) | High crystallinity; monoclinic system |
DSC | Endotherm at 222°C (melting with decomposition) | Processing requires melt emulsification below 80°C |
Raman Spectroscopy | 1340 cm⁻¹ (C-N stretch), 1602 cm⁻¹ (naphthalene ring breath) | Verifies molecular integrity in solid state |
Compound Names Mentioned:Butenafine hydrochloride, N-(4-tert-Butylbenzyl)-N-methyl-1-naphthalenemethylamine hydrochloride, Compritol 888 ATO, Labrasol, Carbopol 934, Glyceryl monostearate, Capryol90
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7